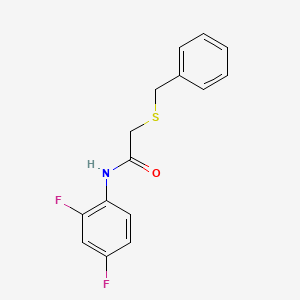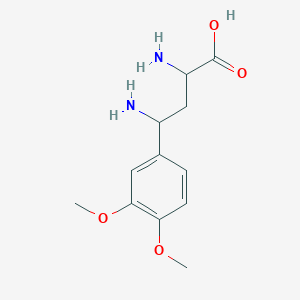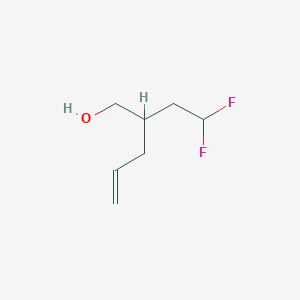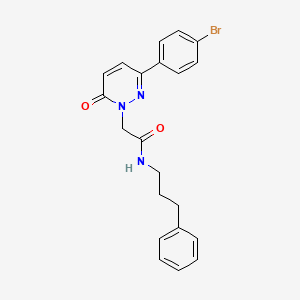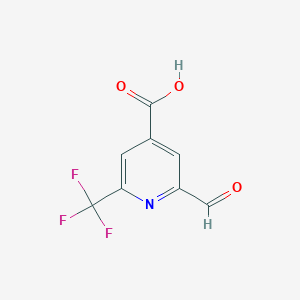![molecular formula C19H27NO7 B14866277 (1R,4E,6S,7R,11Z)-7-hydroxy-4-(2-hydroxyethylidene)-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione](/img/structure/B14866277.png)
(1R,4E,6S,7R,11Z)-7-hydroxy-4-(2-hydroxyethylidene)-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anonamine is an organic compound with the molecular formula C19H27NO7. It is a macrocyclic secopyrrolizidine alkaloid derived from the plant Senecio anonymus.
Preparation Methods
The synthesis of Anonamine involves several steps. One common method is the alkylation of ammonia by alkyl halides, which leads to the formation of primary amines. This process typically requires a large excess of ammonia to ensure the desired product is obtained
Chemical Reactions Analysis
Anonamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of Anonamine with hydrogen gas and a palladium catalyst can lead to the formation of secondary or tertiary amines .
Scientific Research Applications
Anonamine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying the reactivity of macrocyclic secopyrrolizidine alkaloids. In biology, Anonamine is investigated for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent. In medicine, Anonamine is explored for its potential use in drug development and as a lead compound for designing new pharmaceuticals .
Mechanism of Action
The mechanism of action of Anonamine involves its interaction with specific molecular targets and pathways. Anonamine exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various cellular responses, such as changes in gene expression, protein synthesis, or metabolic pathways. The exact molecular targets and pathways involved in Anonamine’s mechanism of action are still under investigation .
Comparison with Similar Compounds
Anonamine can be compared to other macrocyclic secopyrrolizidine alkaloids, such as neosenkirkine and hydroxysenkirkine These compounds share similar chemical structures but differ in their specific functional groups and biological activitiesThe comparison of Anonamine with similar compounds highlights its uniqueness and potential for further research .
Properties
Molecular Formula |
C19H27NO7 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(1R,4E,6S,7R,11Z)-7-hydroxy-4-(2-hydroxyethylidene)-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione |
InChI |
InChI=1S/C19H27NO7/c1-12-10-13(6-9-21)17(23)27-15-5-8-20(3)7-4-14(16(15)22)11-26-18(24)19(12,2)25/h4,6,12,15,21,25H,5,7-11H2,1-3H3/b13-6+,14-4-/t12-,15+,19+/m0/s1 |
InChI Key |
DJXQRYTVVBNRKB-UFEWHGFXSA-N |
Isomeric SMILES |
C[C@H]1C/C(=C\CO)/C(=O)O[C@@H]2CCN(C/C=C(\C2=O)/COC(=O)[C@]1(C)O)C |
Canonical SMILES |
CC1CC(=CCO)C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


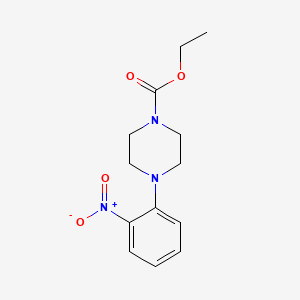

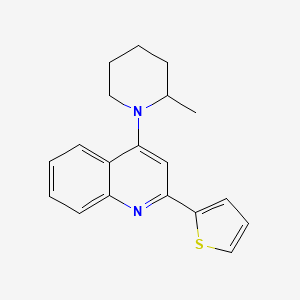
![endo-8-Boc-3-carbamoyl-8-azabicyclo[3.2.1]octane](/img/structure/B14866229.png)
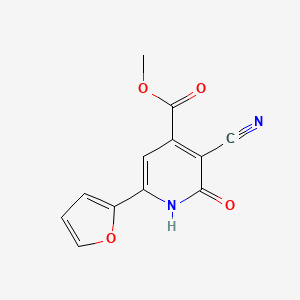

![Glycine, N-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl]-N-(carboxymethyl)-, ethyl ester](/img/structure/B14866245.png)
